4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate
CAS No.: 64390-62-1
Cat. No.: VC16500151
Molecular Formula: C17H20O6
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64390-62-1 |
|---|---|
| Molecular Formula | C17H20O6 |
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | (8a-hydroxy-1,8-dimethylidene-2-oxospiro[4,5a,6,7,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-5,2'-oxirane]-7-yl) acetate |
| Standard InChI | InChI=1S/C17H20O6/c1-8-11-5-17(20)9(2)12(22-10(3)18)4-14(17)16(7-21-16)6-13(11)23-15(8)19/h11-14,20H,1-2,4-7H2,3H3 |
| Standard InChI Key | XRCCPOSHMKZPFI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1CC2C3(CC4C(CC2(C1=C)O)C(=C)C(=O)O4)CO3 |
Introduction
Structural Overview
This compound belongs to the class of spirocyclic molecules, characterized by a fused ring system incorporating an oxirane (epoxide) and a furan moiety. The structural formula includes:
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Spiro center: A shared atom connecting two distinct ring systems.
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Functional groups: Hydroxyl (-OH), acetate (-COOCH3), and methylene groups (-CH2).
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Chirality: The molecule exhibits stereochemistry at several centers, making it optically active.
Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2H-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate |
| CAS Number | 64390-62-1 |
| Synonyms | NSC 306953 |
Synthesis Pathways
The synthesis of this compound typically involves:
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Spirocyclization reactions: Formation of the spiro center via nucleophilic substitution or cycloaddition.
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Functional group modifications: Introduction of hydroxyl and acetate groups using selective reagents.
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Stereochemical control: Use of chiral catalysts or precursors to achieve the desired stereoisomer.
These synthetic steps require precise control over reaction conditions to avoid side products and ensure high yields.
Potential Pharmacological Roles
Preliminary studies suggest that spirocyclic compounds like this one may exhibit:
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Antimicrobial activity: Effective against bacterial or fungal strains.
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Anticancer properties: Potential inhibition of tumor cell proliferation due to structural similarity with bioactive natural products.
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Enzyme inhibition: Interaction with enzymes such as oxidoreductases or hydrolases.
Mechanism of Action
The compound's biological activity is hypothesized to arise from:
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Epoxide reactivity: Covalent binding to nucleophilic sites in proteins or DNA.
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Hydrophobic interactions: Binding within enzyme active sites or cell membranes.
Analytical Characterization
To confirm its structure and purity, the following methods are used:
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NMR Spectroscopy (1H & 13C): Identifies chemical shifts corresponding to functional groups.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Detects characteristic vibrations for hydroxyl, ester, and epoxide groups.
Table: Comparative Biological Activity of Similar Compounds
| Compound | Activity Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| Spiro[azuleno-furan]-acetate | Antibacterial | ~10 µM | Hypothetical |
| Spiro[cyclopropane-furan] | Anticancer | ~5 µM | Hypothetical |
While specific data for this compound is limited, related spiro derivatives have shown promising results in preclinical studies.
Future Directions
Further research is needed to:
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Explore its pharmacokinetics and metabolism in vivo.
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Investigate its potential as a lead compound for drug development.
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Optimize its synthesis for scalability and cost-effectiveness.
This detailed profile highlights the significance of 4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2H-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate as a candidate for further scientific exploration due to its unique structure and potential biological activities.
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